molecular formula C22H22N6O5S B2425860 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-63-8

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2425860
CAS No.: 898349-63-8
M. Wt: 482.52
InChI Key: OHRQYUBNMQUBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C22H22N6O5S and its molecular weight is 482.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O5S/c1-2-17-23-22-27(24-17)21(30)19(34-22)18(14-5-7-15(8-6-14)28(31)32)25-9-11-26(12-10-25)20(29)16-4-3-13-33-16/h3-8,13,18,30H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRQYUBNMQUBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates a thiazole-triazole moiety known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N5O2SC_{22}H_{29}N_{5}O_{2}S with a molecular weight of 427.6 g/mol. The structure includes a piperazine ring linked to a furan moiety and a thiazole-triazole derivative, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H29N5O2S
Molecular Weight427.6 g/mol
StructureSee Figure 1

Anticancer Properties

Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer activity. For instance, derivatives similar to the compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that triazole derivatives displayed cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM respectively .

Anti-inflammatory Effects

The compound has been noted to influence the endoplasmic reticulum (ER) stress pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. These pathways are crucial in regulating inflammatory responses. The interaction with NF-kB suggests potential use in treating inflammatory diseases by modulating pro-inflammatory cytokines such as IL-6 and IL-8 .

Neuroprotective Effects

Preliminary studies indicate that the compound may have neuroprotective properties. It has been shown to affect signaling pathways associated with neuronal survival and inflammation, suggesting its potential application in neurodegenerative diseases.

The primary targets of this compound include activating transcription factor 4 (ATF4) and NF-kB proteins. The mechanism involves forming favorable interactions with active residues within these proteins, thereby modulating their activity.

Case Studies

  • Cytotoxicity Assessment : A series of experiments were conducted to evaluate the cytotoxic effects on various cancer cell lines. The results indicated that modifications in the structure significantly influenced the potency against specific cancer types.
  • Inflammation Model : In vitro models using macrophages demonstrated that treatment with the compound resulted in decreased production of inflammatory mediators, supporting its potential as an anti-inflammatory agent.

Q & A

Q. Basic Q1: What are common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including the formation of thiazolo-triazole and piperazine-furan moieties. Key steps:

  • Step 1 : Condensation of 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazole with 4-nitrobenzaldehyde using ethanol as a solvent under reflux (70–80°C, 12–24 hours) to form the central scaffold .
  • Step 2 : Coupling with furan-2-ylmethanone via nucleophilic substitution, requiring catalysts like triethylamine in chloroform at 25–40°C .
  • Optimization : Adjusting solvent polarity (e.g., DMF for slow reactions) and temperature gradients (e.g., 0°C to room temperature for exothermic steps) improves yield (from ~45% to 65%) .

Q. Advanced Q2: How to troubleshoot low yields during the final coupling step?

Low yields often stem from steric hindrance at the piperazine-nitrophenyl junction. Solutions:

  • Use microwave-assisted synthesis (100°C, 30 mins) to enhance reaction efficiency .
  • Introduce protecting groups (e.g., Boc on the piperazine nitrogen) to reduce side reactions .
  • Monitor intermediates via HPLC to identify unreacted starting materials .

Structural Characterization

Q. Basic Q3: What analytical techniques confirm the compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., hydroxyl at δ 10.2 ppm, furan protons at δ 6.3–7.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~650.2 Da) .
  • X-ray Crystallography : Resolves stereochemistry of the nitrophenyl-thiazolo-triazole core .

Q. Advanced Q4: How to resolve discrepancies in stereochemical assignments?

  • Perform VCD (Vibrational Circular Dichroism) to distinguish enantiomers .
  • Use DFT calculations (B3LYP/6-31G* level) to predict vibrational spectra and compare with experimental IR data .

Biological Evaluation

Q. Basic Q5: What assays are suitable for initial bioactivity screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms .

Q. Advanced Q6: How to interpret conflicting bioactivity data across cell lines?

  • Conduct proteomics profiling to identify differential target expression (e.g., upregulated EGFR in resistant lines) .
  • Validate selectivity via thermal shift assays to confirm binding to intended targets .

Data Contradictions & Reproducibility

Q. Basic Q7: Why do synthesis yields vary between labs?

Variations arise from:

  • Solvent purity (e.g., trace water in DMF inhibits coupling) .
  • Catalyst batch differences (commercial triethylamine may contain stabilizers) .

Q. Advanced Q8: How to reconcile computational vs. experimental binding affinities?

  • Refine docking parameters (e.g., solvation effects in AutoDock Vina) .
  • Perform MD simulations (100 ns trajectories) to assess binding pocket flexibility .

Structure-Activity Relationships (SAR)

Q. Basic Q9: Which substituents modulate bioactivity?

  • 4-Nitrophenyl : Enhances electron-withdrawing effects, improving kinase inhibition .
  • Furan-2-yl : Increases solubility but reduces metabolic stability .

Q. Advanced Q10: How to design derivatives with improved CNS penetration?

  • Replace piperazine with 4-fluoropiperidine to enhance blood-brain barrier permeability (clogP < 3) .
  • Introduce methyl groups on the thiazole ring to block CYP3A4-mediated oxidation .

Stability & Degradation

Q. Basic Q11: What conditions accelerate compound degradation?

  • Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the nitrophenyl group .
  • Hydrolysis : Unstable in acidic media (pH < 4) due to furan ring opening .

Q. Advanced Q12: How to formulate a stable lyophilized product?

  • Use cryoprotectants (trehalose, 5% w/v) during freeze-drying .
  • Store under argon with desiccants (RH < 10%) to prevent hygroscopic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.